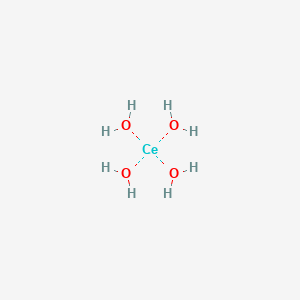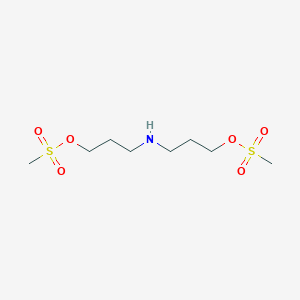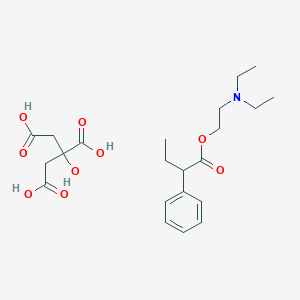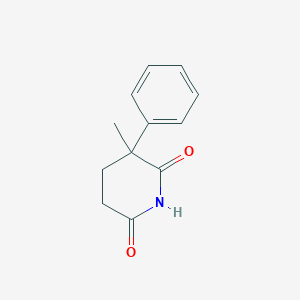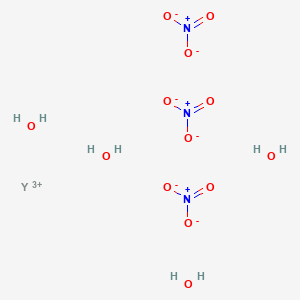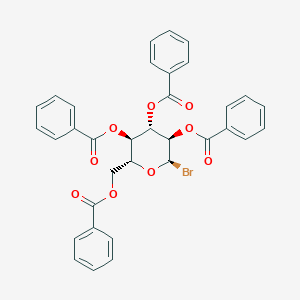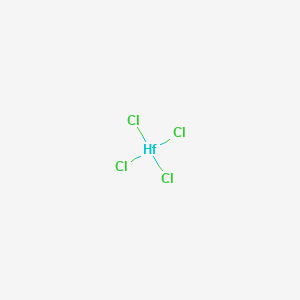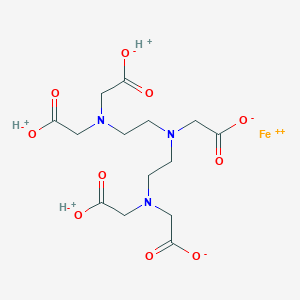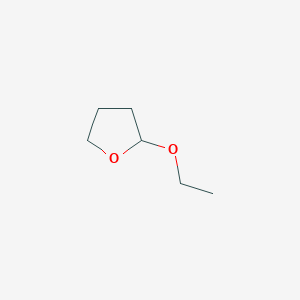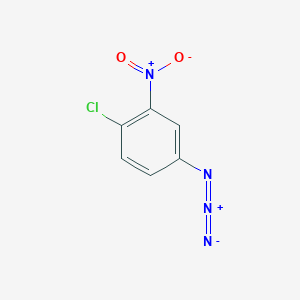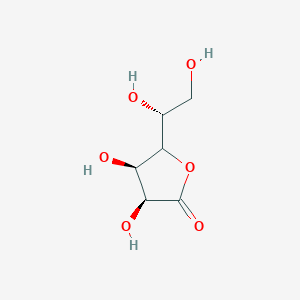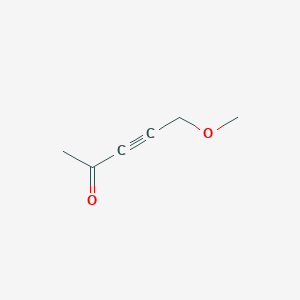
5-Methoxy-3-pentyn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-pentyn-2-one (MPO) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPO is a ketone derivative of 5-methoxy-2-pentene, and it has been shown to have unique biochemical and physiological effects that make it a promising tool for studying various biological processes.
Mecanismo De Acción
5-Methoxy-3-pentyn-2-one is thought to exert its effects through the inhibition of certain enzymes and proteins. Specifically, 5-Methoxy-3-pentyn-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, 5-Methoxy-3-pentyn-2-one can alter the expression of genes involved in various biological processes, including cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
5-Methoxy-3-pentyn-2-one has been shown to have a number of unique biochemical and physiological effects. For example, 5-Methoxy-3-pentyn-2-one has been shown to induce the expression of certain genes involved in the regulation of cell growth and differentiation. Additionally, 5-Methoxy-3-pentyn-2-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Methoxy-3-pentyn-2-one in scientific research is its specificity for certain enzymes and proteins. By selectively inhibiting the activity of these molecules, 5-Methoxy-3-pentyn-2-one can provide insights into their function and role in various biological processes. However, one limitation of using 5-Methoxy-3-pentyn-2-one is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research involving 5-Methoxy-3-pentyn-2-one. One potential area of investigation is the development of new 5-Methoxy-3-pentyn-2-one derivatives with enhanced specificity and potency. Additionally, 5-Methoxy-3-pentyn-2-one could be used to study the role of HDACs in various disease states, including cancer and neurodegenerative disorders. Finally, 5-Methoxy-3-pentyn-2-one could be used to study the effects of environmental toxins and other xenobiotics on cellular metabolism and gene expression.
Métodos De Síntesis
5-Methoxy-3-pentyn-2-one can be synthesized through a multistep process starting from 5-methoxy-2-pentene. The first step involves the conversion of 5-methoxy-2-pentene to 5-methoxy-3-penten-2-one through a palladium-catalyzed reaction. The resulting compound is then subjected to a second reaction, which involves the addition of a terminal alkyne to the ketone group to form 5-Methoxy-3-pentyn-2-one.
Aplicaciones Científicas De Investigación
5-Methoxy-3-pentyn-2-one has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. One of the most promising applications of 5-Methoxy-3-pentyn-2-one is in the field of chemical biology, where it has been used as a tool to study the function of various proteins and enzymes in living cells.
Propiedades
Número CAS |
13286-13-0 |
|---|---|
Nombre del producto |
5-Methoxy-3-pentyn-2-one |
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
5-methoxypent-3-yn-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(7)4-3-5-8-2/h5H2,1-2H3 |
Clave InChI |
OLVDTZHGJBXKBW-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CCOC |
SMILES canónico |
CC(=O)C#CCOC |
Otros números CAS |
13286-13-0 |
Sinónimos |
5-Methoxy-3-pentyn-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



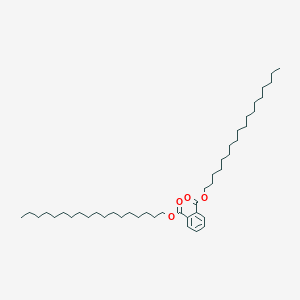
![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)
